2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydroxy-methoxyphenyl group
Preparation Methods
The synthesis of 2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.
Condensation with the hydroxy-methoxyphenyl group: The final step involves the condensation of the intermediate with a hydroxy-methoxyphenyl compound to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Organic Synthesis: It can serve as an intermediate in the synthesis of other complex molecules.
Material Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and sulfanyl-containing compounds Compared to these, 2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H31N5O3S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H31N5O3S/c1-17-9-11-19(12-10-17)25-29-30-26(31(25)21-7-5-4-6-8-21)35-16-24(33)28-27-18(2)20-13-14-22(32)23(15-20)34-3/h9-15,21,32H,4-8,16H2,1-3H3,(H,28,33)/b27-18+ |
InChI Key |
NKFHOBOXBQRYLL-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)N/N=C(\C)/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)NN=C(C)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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